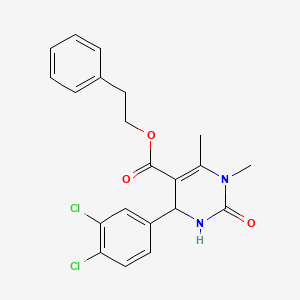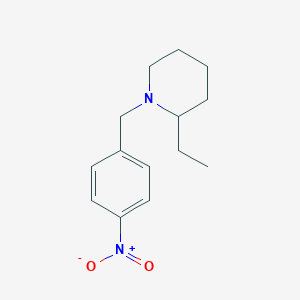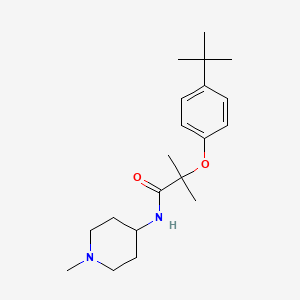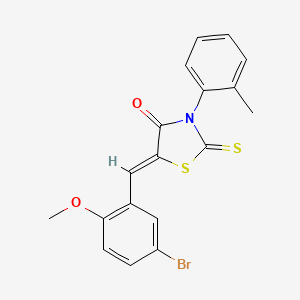![molecular formula C19H23ClO3 B4956073 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene, also known as clofenotane, is a synthetic compound that belongs to the family of chlorobenzenes. It was first synthesized in the 1970s and has since been used in various scientific research applications due to its unique properties.
Wirkmechanismus
Clofenotane is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, it has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. By blocking the interaction between Grb2 and its binding partners, 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can disrupt downstream signaling events and affect cellular processes such as proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. In addition, its potential toxicity and lack of information on its long-term effects on human health are important limitations to consider.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene. One potential direction is the development of derivatives with improved solubility and selectivity for specific protein targets. Additionally, investigating the effects of this compound on different cell types and in vivo models could provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
Clofenotane can be synthesized through a multi-step process starting from 2-ethoxyphenol. The first step involves the reaction of 2-ethoxyphenol with 4-bromobutanol in the presence of a base to form 4-(2-ethoxyphenoxy)butanol. This intermediate is then reacted with 4-chloro-2-methylbenzoyl chloride in the presence of a base to form 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
Clofenotane has been used in various scientific research applications, including as a ligand for studying the binding properties of proteins, as a fluorescent probe for imaging cellular structures, and as a potential anticancer agent. It has also been used as a reference compound for developing analytical methods for detecting chlorobenzenes in environmental samples.
Eigenschaften
IUPAC Name |
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-21-17-8-4-5-9-18(17)22-12-6-7-13-23-19-14-15(2)10-11-16(19)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAPKHJEWZOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)



![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)


